3-Furanmethanol

Description

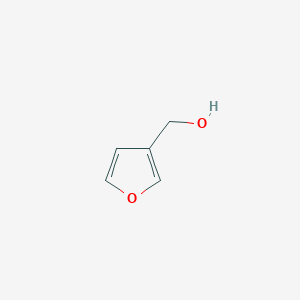

Structure

3D Structure

Properties

IUPAC Name |

furan-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJIISDMSMJQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196045 | |

| Record name | 3-Furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4412-91-3 | |

| Record name | 3-Furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FURANMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E4MK4DV6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Furanmethanol from 3-Furoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-furanmethanol from 3-furoic acid, a key transformation in the production of valuable intermediates for the pharmaceutical and fine chemical industries. The primary focus of this document is the reduction of the carboxylic acid functionality using metal hydrides, with a detailed examination of the experimental protocols, reaction mechanisms, and quantitative data.

Introduction

This compound, also known as 3-furylmethanol or 3-(hydroxymethyl)furan, is a vital building block in organic synthesis. Its furan motif is a common scaffold in numerous biologically active compounds and natural products. The conversion of the more readily available 3-furoic acid to this compound is a fundamental and crucial step in the elaboration of more complex molecular architectures. This guide will detail the most common and effective methods for this transformation, with a particular emphasis on the use of lithium aluminum hydride (LiAlH₄).

Core Synthesis Pathway: Reduction of 3-Furoic Acid

The most direct and widely employed method for the synthesis of this compound from 3-furoic acid is the reduction of the carboxylic acid group. While several reducing agents are capable of this transformation, lithium aluminum hydride (LiAlH₄) is the most effective and commonly used reagent for this purpose due to its high reactivity.[1][2]

Reaction Scheme:

The overall transformation involves the conversion of the carboxyl group (-COOH) to a hydroxymethyl group (-CH₂OH).

Reaction Mechanism

The reduction of a carboxylic acid with lithium aluminum hydride proceeds through a multi-step mechanism:

-

Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with the hydride, which acts as a base, to produce hydrogen gas and a lithium carboxylate salt.[2] This initial step is vigorous and exothermic.

-

Coordination: The lithium cation coordinates to the carbonyl oxygen of the carboxylate, and the aluminum hydride species coordinates to the other oxygen atom.

-

Hydride Attack: A hydride ion from the aluminum hydride complex attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating an O-Al species to form an aldehyde.

-

Second Hydride Attack: The resulting aldehyde is immediately reduced by another equivalent of hydride to form an alkoxide.

-

Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol, this compound.

dot

Caption: Reaction mechanism for the reduction of 3-furoic acid.

Experimental Protocols

Recommended Protocol for the Synthesis of this compound from 3-Furoic Acid

Materials:

-

3-Furoic Acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled Water

-

15% (w/v) Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether (for extraction)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (for workup adjustment)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with a stream of dry nitrogen or argon.

-

Reagent Preparation: A suspension of lithium aluminum hydride (approximately 1.5 to 2.0 molar equivalents relative to 3-furoic acid) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask under an inert atmosphere. The suspension is cooled to 0 °C using an ice bath.

-

Addition of 3-Furoic Acid: 3-Furoic acid is dissolved in anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the reaction temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching (Fieser Workup): The reaction flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, sequential dropwise addition of:

-

Workup: The resulting slurry is stirred at room temperature for 30 minutes. Anhydrous magnesium sulfate or sodium sulfate is added to the mixture to aid in the removal of water. The solid is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether.

-

Purification: The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation.

dot

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

This section summarizes the key quantitative data for the starting material and the product.

Physical and Chemical Properties

| Property | 3-Furoic Acid | This compound |

| Molecular Formula | C₅H₄O₃ | C₅H₆O₂ |

| Molecular Weight | 112.08 g/mol | 98.10 g/mol |

| Appearance | White to off-white crystalline solid | Colorless to pale yellow liquid[2] |

| Boiling Point | 142-144 °C (at 20 mmHg) | 79-80 °C (at 17 mmHg)[2] |

| Melting Point | 122-124 °C | N/A |

| Density | N/A | 1.139 g/mL at 25 °C[2] |

| Refractive Index (n²⁰/D) | N/A | 1.484[2] |

Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.41 (s, 1H), 7.27 (s, 1H), 6.33 (s, 1H), 4.58 (s, 2H), 2.0-3.0 (br s, 1H, OH). |

| ¹³C NMR (CDCl₃) | δ (ppm): 143.1, 140.7, 125.8, 109.2, 57.4. |

| IR (neat, cm⁻¹) | 3350 (O-H stretch), 3120 (C-H, aromatic), 2880 (C-H, aliphatic), 1505, 1150, 1020, 875. |

| Mass Spec (m/z) | 98 (M+), 97, 81, 69, 53, 41, 39. |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH₄ must be carried out under a dry, inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. The quenching process should be performed slowly and with extreme caution, especially on a large scale.

-

Anhydrous Solvents: The use of anhydrous solvents like THF and diethyl ether is crucial to prevent violent reactions with LiAlH₄. These solvents are also highly flammable.

-

Workup: The workup procedure involves the use of aqueous solutions and potentially acidic or basic conditions. Care should be taken during extractions and when handling these solutions.

Conclusion

The reduction of 3-furoic acid to this compound using lithium aluminum hydride is a robust and efficient synthetic method. This guide provides a detailed protocol, mechanistic insights, and essential data for researchers in the field. Adherence to the described experimental procedures and safety precautions is paramount for the successful and safe execution of this synthesis. The resulting this compound serves as a versatile intermediate for the development of novel pharmaceuticals and other high-value chemical entities.

References

Spectroscopic Data of 3-Furanmethanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Furanmethanol (CAS No. 4412-91-3), a key organic intermediate. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its structural integrity.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1]

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H2 | 7.42 - 7.41 | m | |

| H5 | 7.40 - 7.39 | m | |

| H4 | 6.44 - 6.42 | m | |

| CH₂ | 4.55 | s | |

| OH | 1.81 | br s |

Table 1: ¹H NMR Spectroscopic Data for this compound.[2]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The data was acquired in deuterated chloroform (CDCl₃).[2][3]

| Carbon | Chemical Shift (δ) in ppm |

| C5 | 143.3 |

| C2 | 139.9 |

| C3 | 125.1 |

| C4 | 109.9 |

| CH₂ | 56.1 |

Table 2: ¹³C NMR Spectroscopic Data for this compound.[2]

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.[4]

High-Resolution Mass Spectrometry (HRMS-EI)

High-resolution mass spectrometry provides a very accurate determination of the molecular mass, which can be used to confirm the elemental composition of a molecule.

| Parameter | Value |

| Molecular Formula | C₅H₆O₂ |

| Calculated m/z [M]⁺ | 98.0368 |

| Measured m/z [M]⁺ | 98.0371 |

Table 3: High-Resolution Mass Spectrometry (HRMS-EI) Data for this compound.[2]

The top three peaks in the GC-MS analysis are observed at m/z values of 98, 41, and 97.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Weigh approximately 5-10 mg of this compound and dissolve it in 0.7 - 1.0 mL of deuterated chloroform (CDCl₃).[2] The solution should be clear and homogeneous. Transfer the solution into a clean, 8-inch NMR tube to a depth of about 4.5 cm.[2]

-

Instrument Setup : The NMR spectra are typically acquired on a 400 MHz spectrometer.[1][3] Before data acquisition, the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a lower natural abundance and sensitivity, more scans are generally required.[6] Broadband proton decoupling is typically used to simplify the ¹³C spectrum.[6]

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak can be used as an internal reference.

FT-IR Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the "neat" technique is often employed.[3] A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[3][7]

-

Background Spectrum : A background spectrum of the empty sample holder is recorded first.[8] This is done to subtract any absorbance from the instrument optics or atmospheric components like CO₂ and water vapor.[8]

-

Sample Spectrum : The prepared sample is placed in the instrument's sample compartment, and the IR spectrum is recorded. The instrument measures the amount of infrared radiation that is transmitted through the sample at different wavenumbers.[9]

-

Data Processing : The final spectrum is presented as absorbance or transmittance versus wavenumber (in cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.[9]

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : this compound, being a volatile liquid, is introduced into the ion source of the mass spectrometer, where it is vaporized.[10]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and fragment ions.[10][11]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. chem.latech.edu [chem.latech.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. eng.uc.edu [eng.uc.edu]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Furanmethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Furanmethanol (CAS No: 4412-91-3), a versatile heterocyclic alcohol. It details the compound's chemical structure and physicochemical properties, offering a thorough compilation of quantitative data. The guide presents a detailed experimental protocol for the synthesis of this compound from 3-furaldehyde. Furthermore, it explores the instrumental analysis of this compound and its derivatives, with a focus on gas chromatography-mass spectrometry (GC-MS). A key application of this compound as a precursor in the synthesis of bioactive molecules is highlighted through a generalized experimental workflow for the preparation of pyridazinone derivatives. This document serves as a critical resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-(hydroxymethyl)furan, is an organic compound featuring a furan ring substituted with a hydroxymethyl group at the 3-position.[1] This structural arrangement is key to its chemical reactivity and applications.[1] The molecule has a chemical formula of C₅H₆O₂ and a molecular weight of approximately 98.10 g/mol .[2] It typically appears as a colorless to pale yellow liquid.[2]

Chemical Structure

The chemical structure of this compound is characterized by a five-membered aromatic furan ring containing one oxygen atom, with a hydroxymethyl (-CH₂OH) group attached to the third carbon atom.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 4412-91-3 | [3] |

| Molecular Formula | C₅H₆O₂ | [2][4] |

| Molecular Weight | 98.10 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 79-80 °C at 17 mmHg | [2] |

| Density | 1.139 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.484 | [2] |

| Flash Point | 101 °F (38.3 °C) | [5] |

| Water Solubility | Good solubility | [2] |

| Vapor Pressure | 0.588 mmHg at 25 °C | [2] |

| logP (Octanol/Water Partition Coefficient) | 0.772 (Computed) | [6] |

Experimental Protocols

Synthesis of this compound from 3-Furfural

This protocol details the synthesis of this compound via the reduction of 3-furaldehyde (3-furfural) using sodium borohydride as the reducing agent and zinc chloride as a catalyst, adapted from a patented method.[6]

Materials:

-

3-Furfural (96g)

-

Tetrahydrofuran (THF) (480g)

-

Zinc chloride (4.8g)

-

Sodium borohydride (136.8g)

-

2 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask with stirring capabilities

-

Addition funnel

-

Apparatus for filtration

-

Rotary evaporator

Procedure:

-

In a suitable round-bottom flask, dissolve 96g of 3-furfural in 480g of tetrahydrofuran (THF).

-

Add 4.8g of zinc chloride to the solution and stir at room temperature until it is evenly dispersed.

-

In batches, carefully add 136.8g of sodium borohydride to the mixture.

-

Allow the reaction to proceed at room temperature for 12 hours with continuous stirring.

-

After 12 hours, adjust the pH of the reaction mixture to neutral using a 2 M hydrochloric acid solution.

-

Filter the resulting solid from the solution.

-

Wash the collected solid twice with 200 mL of THF and combine the organic layers.

-

Concentrate the combined organic solution to yield this compound.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a valuable building block in organic synthesis, particularly for the creation of various biologically active compounds.[2] It is a key starting material for the synthesis of derivatives of camptothecin, as well as various sesquiterpenes and pyridazinones, which have shown biological activity.[2]

Experimental Workflow: Synthesis of Pyridazinone Derivatives from this compound

The following diagram illustrates a generalized workflow for the synthesis of pyridazinone derivatives, a class of compounds with a wide range of pharmacological activities, starting from this compound.[7] This process typically involves the oxidation of this compound to 3-furaldehyde, followed by a series of reactions to construct the pyridazinone ring.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C5H6O2 | CID 20449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3-furan methanol, 4412-91-3 [thegoodscentscompany.com]

- 6. This compound (CAS 4412-91-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of 3-Furanmethanol

Introduction

This compound, also known by its synonyms 3-furylmethanol and 3-hydroxymethylfuran, is an organic compound with the chemical formula C₅H₆O₂.[1] It is characterized by a furan ring substituted with a hydroxymethyl group at the 3-position.[2] While its isomer, 2-furanmethanol (furfuryl alcohol), is more commonly utilized in industrial applications, the specific placement of the hydroxymethyl group in this compound imparts distinct chemical reactivity, making it a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[3][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and logical workflows relevant to its synthesis and analysis.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under ambient conditions.[2][6][7] It possesses a faint, sweet, or slightly aromatic odor.[2] The presence of the polar hydroxymethyl group allows it to be miscible with water and soluble in many common organic solvents.[3][8][9]

Data Presentation: Quantitative Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4412-91-3 | [3][6][10][11][12] |

| Molecular Formula | C₅H₆O₂ | [3][6][7][11][12][13] |

| Molecular Weight | 98.10 g/mol | [1][3][10][12][13][14] |

| Boiling Point | 79-80 °C @ 17 mmHg | [5][7][15] |

| Density | 1.139 g/mL @ 25 °C | [7][15] |

| Refractive Index (n²⁰/D) | 1.484 - 1.486 @ 20 °C | [6][7][10][15] |

| Flash Point | 101 °F (38.3 °C) | [10][11] |

| pKa (Predicted) | 14.49 ± 0.10 | [15] |

| Appearance | Clear colorless to yellow liquid | [2][3][6][7] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Good solubility, Miscible | [7][8][9] |

| Chloroform | Slightly soluble | [7][15] |

| Methanol | Slightly soluble | [7][15] |

| Common Organic Solvents | Soluble | [8] |

Table 3: Spectral Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ: 7.42-7.41 (m, 1H, H2), 7.40-7.39 (m, 1H, H5), 6.44-6.42 (m, 1H, H4), 4.55 (s, 2H, CH₂), 1.81 (br s, 1H, OH) | [15] |

| ¹³C NMR (CDCl₃) | δ: 143.3 (C5), 139.9 (C2), 125.1 (C3), 109.9 (C4), 56.1 (CH₂) | [15] |

| Mass Spectrometry (HRMS-EI) | m/z [M]⁺ calculated for C₅H₆O₂: 98.0368, measured: 98.0371 | [15] |

| Infrared (IR) Spectrum | Conforms to structure | [6][16] |

Experimental Protocols

Synthesis of this compound via Reduction of Ethyl 3-furancarboxylate

This protocol details the synthesis of this compound through the reduction of an ester using a powerful reducing agent.

Methodology:

-

In a reaction vessel, dissolve ethyl 3-furancarboxylate (4.00 g, 28.5 mmol) in anhydrous diethyl ether (140 mL).[15]

-

Cool the solution to 0 °C in an ice bath.[15]

-

Carefully add lithium aluminum hydride (LiAlH₄, 1.62 g, 42.8 mmol) portion-wise to the cooled solution.[15]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 45 minutes.[15]

-

Cool the mixture back to 0 °C and quench the reaction by the sequential and cautious addition of water (2 mL), 1 M sodium hydroxide solution (2 mL), and finally water (6 mL).[15]

-

A white precipitate will form, which should be removed by filtration.[15]

-

The solvent from the filtrate is then removed by distillation under reduced pressure to yield this compound as a pale yellow oil.[15]

Synthesis of this compound via Reduction of 3-Furaldehyde

This method provides an alternative route starting from the corresponding aldehyde.

Methodology:

-

Dissolve 3-furaldehyde in a suitable solvent such as tetrahydrofuran (THF), ethanol, or methanol.[3][17]

-

Add sodium borohydride (NaBH₄) as the reducing agent.[3] To achieve a high yield, a catalyst like zinc chloride or zirconium tetrachloride can be introduced.[3]

-

The reaction is typically carried out in a suitable solvent like THF.[3]

-

Monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC).

-

Once the reaction is complete, perform a standard aqueous work-up to isolate the crude product.

-

Purify the crude this compound, typically by distillation under reduced pressure, to obtain the final product.[17]

Mandatory Visualization

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the general synthetic pathways to this compound from common starting materials.

Caption: A logical workflow diagram for the synthesis of this compound.

Chemical Reactivity Pathways of this compound

This diagram outlines the primary chemical transformations that this compound can undergo.

Caption: Key chemical reactivity pathways of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 4412-91-3 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]

- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 3-furan methanol, 4412-91-3 [thegoodscentscompany.com]

- 11. echemi.com [echemi.com]

- 12. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 13. This compound (CAS 4412-91-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. Furan-3-Methanol manufacturers india | Corey Organics [coreyorganics.com]

- 15. This compound | 4412-91-3 [chemicalbook.com]

- 16. This compound | C5H6O2 | CID 20449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]

3-Furanmethanol solubility and reactivity

An In-depth Technical Guide to the Solubility and Reactivity of 3-Furanmethanol

Introduction

This compound, also known as 3-(hydroxymethyl)furan, is a heterocyclic organic compound with the molecular formula C₅H₆O₂.[1][2] Its structure consists of a five-membered aromatic furan ring with a hydroxymethyl (-CH₂OH) group attached at the third position.[1][2] This structural arrangement, particularly the presence of the polar hydroxyl group, makes this compound a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, fine chemicals, and specialty polymers.[1][3][4][5] It is a colorless to pale yellow liquid with a faint, sweet odor.[2][6] This guide provides a detailed examination of the solubility and chemical reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | References |

| Molecular Formula | C₅H₆O₂ | [1][7] |

| Molecular Weight | 98.10 g/mol | [1][7][8] |

| Appearance | Colorless to pale yellow liquid | [2][6][9] |

| Density | 1.139 g/mL at 25 °C | [6][7] |

| Boiling Point | 79-80 °C at 17 mmHg | [5][6][7] |

| Flash Point | 38.3 °C (101 °F) | [6][9] |

| Refractive Index | n20/D 1.484 | [6][7] |

| CAS Number | 4412-91-3 | [2][7] |

Solubility

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, purification, and formulation. This compound's solubility is governed by its polar hydroxymethyl group and the less polar furan ring. The hydroxyl group allows for hydrogen bonding, enhancing its solubility in polar solvents.[1]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

| Solvent | Solubility | Notes | References |

| Water | Good solubility; 2.125 x 10⁵ mg/L at 25 °C (est.) | The polar hydroxyl group forms hydrogen bonds with water. | [2][6][10] |

| Methanol | Slightly soluble | Soluble in alcohol. | [6][10] |

| Chloroform | Slightly soluble | [6] | |

| DMSO | ≥ 1.25 mg/mL | Forms a clear solution in a 10% DMSO formulation. | [11] |

| Ethanol | Soluble | The "like dissolves like" principle applies. | [1] |

| Corn Oil | ≥ 1.25 mg/mL | Forms a clear solution in a 10% DMSO, 90% Corn Oil mixture. | [11] |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.[12]

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, ethyl acetate)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes for standard solutions

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[12]

-

Equilibration: Place the vial in a temperature-controlled agitator and shake for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[12]

-

Phase Separation: After equilibration, remove the vial and allow it to stand. Separate the undissolved solid from the solution, typically by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[12]

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Determine the concentration of this compound in the filtrate using a calibrated analytical method, such as HPLC.[12] A calibration curve should be generated using standard solutions of known concentrations for accurate quantification.[12]

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[12]

Visualization: Solubility Determination Workflow

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Chemical Reactivity

The chemical reactivity of this compound is dominated by its two main structural features: the hydroxymethyl group and the furan ring.[1] The hydroxyl group undergoes typical alcohol reactions, while the aromatic furan ring can participate in substitution reactions.[1]

Summary of Key Reactions

| Reaction Type | Reagents & Conditions | Product(s) | References |

| Oxidation | Pyridinium chlorochromate (PCC); Manganese dioxide (MnO₂) | Furan-3-carboxaldehyde | [1][7] |

| Reduction (Synthesis) | NaBH₄ or LiAlH₄ reduction of 3-furaldehyde or 3-furoic acid/ester | This compound | [1][2][13] |

| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) | Furan-3-ylmethyl ester | [1][14] |

| Photochemical Cycloaddition | 2-Cyanonaphthalenes, light | Cycloaddition products | [11] |

Reactions of the Hydroxymethyl Group

1. Oxidation

The primary alcohol group of this compound is readily oxidized to form furan-3-carboxaldehyde.[1] The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.[1] Pyridinium chlorochromate (PCC) is a selective reagent for this conversion.[1][7] The mechanism involves the formation of a chromate ester, followed by the elimination of a chromium(IV) species to yield the aldehyde.[1]

Caption: Oxidation of this compound to Furan-3-carboxaldehyde.

Experimental Protocol: Oxidation of an Alcohol

This is a generalized protocol for the oxidation of a primary alcohol to an aldehyde using a chromium-based reagent.

Objective: To synthesize furan-3-carboxaldehyde from this compound.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM) as solvent

-

Silica gel

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add PCC to the solution in one portion. The mixture will turn into a dark slurry.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

-

Wash the silica gel plug with additional diethyl ether to ensure all product is collected.

-

Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude furan-3-carboxaldehyde.

-

The product can be further purified by distillation or column chromatography if necessary.

2. Reduction (for Synthesis)

While this compound is an alcohol, a primary method for its synthesis involves the reduction of a carbonyl compound.[5] Specifically, 3-furaldehyde or esters of 3-furoic acid are reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][13]

Caption: Synthesis of this compound via reduction of 3-Furaldehyde.

Experimental Protocol: Reduction of an Aldehyde

This protocol is based on the synthesis of this compound from ethyl 3-furancarboxylate using LiAlH₄.[13]

Objective: To synthesize this compound via the reduction of a furan carbonyl compound.

Materials:

-

Ethyl 3-furancarboxylate (or 3-furaldehyde)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous ethyl ether (Et₂O)

-

1 M Sodium hydroxide (NaOH)

-

Water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Setup: In a fume hood, add a solution of ethyl 3-furancarboxylate in anhydrous ethyl ether to a round-bottom flask equipped with a magnetic stirrer.[13]

-

Reaction: Cool the flask in an ice bath to 0 °C. Add LiAlH₄ to the solution in small portions.[13]

-

Stirring: Remove the ice bath and stir the reaction mixture at room temperature for approximately 45 minutes.[13]

-

Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water, followed by 1 M NaOH solution, and then more water.[13] This procedure is crucial for safely decomposing excess LiAlH₄ and precipitating aluminum salts.

-

Workup: A white precipitate will form. Remove the solid by filtration.[13]

-

Isolation: Collect the ether filtrate and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.[13]

3. Esterification

This compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) under acidic conditions to form esters, a reaction known as Fischer esterification.[1][14] This is a key transformation for modifying the properties of the molecule.[1]

Reactions of the Furan Ring

The furan ring is an aromatic system, and the positions adjacent to the oxygen atom (C2 and C5) are the most reactive towards electrophiles.[1] The -CH₂OH group at the C3 position is an activating group, influencing the regioselectivity of electrophilic substitution reactions.[1]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

| Hazard Category | Description | Precautionary Measures | References |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. | [4][6][8] |

| Health Hazards | Causes skin and eye irritation. May cause respiratory irritation. Harmful if swallowed. | Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Wash skin thoroughly after handling. | [2][6][8][15] |

| First Aid (Eyes) | Rinse immediately with plenty of water and seek medical advice. | [6] | |

| First Aid (Skin) | Rinse skin thoroughly with large amounts of water. | [15] | |

| First Aid (Ingestion) | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | [15] | |

| Storage | Store in a cool, well-ventilated area in a tightly sealed container. Inert atmosphere is recommended. | Recommended storage at 2-8°C. Keep away from direct sunlight and sources of ignition. | [6][15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [15] |

Conclusion

This compound is a valuable chemical intermediate with well-defined solubility and reactivity profiles. Its good solubility in water and polar organic solvents, combined with the versatile reactivity of its hydroxymethyl group and furan ring, makes it a key building block in organic synthesis. The primary reactions include oxidation to furan-3-carboxaldehyde and participation in esterification. A thorough understanding of its properties, guided by the detailed protocols and safety information presented, is crucial for its effective and safe utilization in research and development, particularly in the pharmaceutical and materials science industries.

References

- 1. This compound | 4412-91-3 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Furan-3-methanol - High purity | EN [georganics.sk]

- 5. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]

- 6. chembk.com [chembk.com]

- 7. 呋喃-3-甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C5H6O2 | CID 20449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-furan methanol, 4412-91-3 [thegoodscentscompany.com]

- 10. 3-furan methanol, 4412-91-3 [perflavory.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | 4412-91-3 [chemicalbook.com]

- 14. Chemistry 210 Experiments [home.miracosta.edu]

- 15. This compound|4412-91-3|MSDS [dcchemicals.com]

An In-depth Technical Guide on the Natural Occurrence of 3-Furanmethanol in Food and Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, formation, and analysis of 3-Furanmethanol (also known as 3-hydroxymethylfuran or 3-furylcarbinol). The document details its presence in various food and plant sources, explores its formation through thermal processing and potential biosynthetic pathways, and outlines detailed analytical protocols for its quantification.

Natural Occurrence and Quantitative Data

This compound is a volatile organic compound that contributes to the aroma and flavor profiles of various natural and processed products.[1] Its presence has been identified in a range of plants and fermented goods.[1] While specific quantitative data for this compound is limited in the available scientific literature, its qualitative occurrence has been confirmed in several species.

Qualitative Occurrence in Plants:

In addition to plants, this compound has been detected in malt beverages fermented with Bifidobacterium breve, where it imparts roasty, popcorn-like flavors.[3][6]

Data on this compound and Related Furan Compounds

Due to the scarcity of quantitative data specifically for this compound, the following tables include data for the parent compound furan and its closely related, and more frequently quantified, derivatives such as 3-methylfuran and 5-hydroxymethylfurfural (HMF). These compounds often share common precursors and formation pathways.

Table 1: Occurrence of this compound and Related Furan Alcohols in Food and Plants

| Compound | Food/Plant Source | Concentration | Reference(s) |

| This compound | Hemerocallis flava (Daylily) | Identified as a volatile component | [2] |

| Malus sieversii | Identified as a volatile component | [2][3] | |

| Paederia scandens | Identified as a volatile component | [2] | |

| Tobacco | Identified as a volatile component | [2] | |

| Panax ginseng | Reported with data available | [4][5] | |

| Fermented Malt Beverages | Detected as a flavor compound | [3][6] | |

| 5-Hydroxymethylfurfural (HMF) | Toasted Bread | up to 10,305 µg/g | |

| Dried Fruits | 5.5 - 1350 mg/kg | ||

| Honey | Should not exceed 40 mg/kg (80 mg/kg for tropical) | [6] | |

| Jams | 51.10 - 245.97 mg/kg | [7] | |

| Fruit Juice Concentrates | 0.4 - 4.5 ppm | ||

| Boiled Juices | 12.8 - 3500 ppm | ||

| Soluble Coffee | 0.30 mg/g (detection limit) | [7] | |

| Furfuryl Alcohol (2-Furanmethanol) | Lab-made Biscuits | Concentration influenced by baking conditions | [8] |

| Canned Meat Paste | 96.64 ng/g (before sterilization) | [9] |

Table 2: Concentrations of Furan and its Methyl Derivatives in Various Food Products

| Food Product Category | Food Item | Furan (ng/g) | 2-Methylfuran (ng/g) | 3-Methylfuran (ng/g) | Reference(s) |

| Coffee | Brewed Coffee (mean) | 42 - 157 | 172 - 583 | 6.4 - 19 | [1][10] |

| Roasted Coffee Beans (mean) | up to 3,660 | - | - | [1] | |

| Ground Coffee (mean) | 2200 - 2450 | 9470 - 10700 | 447 - 508 | [10] | |

| Instant Coffee (mean) | 233 - 327 | 1600 - 1800 | 72.9 - 75.2 | [10] | |

| Infant Foods | General Range | 0.2 - 11.6 | - | - | [1] |

| Vegetable Purees (avg) | 89 | - | - | [11] | |

| Fruit Purees (avg) | 11 | - | - | [11] | |

| Meat & Vegetable Puree (max) | up to 147 (total furans) | - | - | [12] | |

| Canned & Jarred Foods | Baked Beans | 22 - 24 | - | - | [1] |

| Meat Products | 13 - 17 | - | - | [1] | |

| Soups | 23 - 24 | - | - | [1] | |

| Baked Goods | Baked Goods (max) | up to 459 (total furans) | - | - | [3] |

| Ginger Snaps | 5.6 | - | - | [1] | |

| Doughnuts | 3.6 | - | - | [1] | |

| Beverages | Vegetable Juice | 6.9 - 9.6 | - | - | [1] |

| Fruit Juices | 2.9 - 9 | - | - | [1] | |

| Other | Soy Sauce | 27 | - | - | [1] |

Note: Data for furan and its methyl derivatives are provided to give context on the occurrence of related compounds formed through similar pathways. Specific quantitative data for this compound remains a significant gap in the literature.

Formation and Biosynthesis Pathways

Thermal Formation in Food

This compound, like other furanic compounds, is primarily formed in food during thermal processing such as baking, roasting, and sterilization.[1] The principal mechanisms involve the degradation of common food constituents.

Key Precursors:

-

Carbohydrates: Thermal degradation and rearrangement of sugars (e.g., pentoses and hexoses) through the Maillard reaction or caramelization are major pathways.[1][8][13]

-

Ascorbic Acid (Vitamin C): Oxidation and subsequent degradation of ascorbic acid at elevated temperatures can generate furan precursors.[1][8][13]

-

Polyunsaturated Fatty Acids and Carotenoids: The oxidation of these lipids can also lead to the formation of the furan ring.[1][13]

These precursors break down into smaller, reactive intermediates which then cyclize and dehydrate to form the furan ring structure.

References

- 1. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Furan, 2-methylfuran and 3-methylfuran in selected foods – April 1, 2021, to March 31, 2023 - inspection.canada.ca [inspection.canada.ca]

- 4. Molecular Mechanism of Species-Dependent Sweet Taste toward Artificial Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H6O2 | CID 20449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-furan methanol, 4412-91-3 [thegoodscentscompany.com]

- 12. shimadzu.com [shimadzu.com]

- 13. Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol moiety of methanofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Furanmethanol: A Comprehensive Toxicological and Safety Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological data and safety handling procedures for 3-Furanmethanol (CAS No. 4412-91-3). The information is compiled from various safety data sheets, toxicological reports, and regulatory guidelines to ensure a comprehensive resource for laboratory and industrial settings.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound. It is important to note that while hazard classifications are widely available, specific quantitative data such as LD50 values are not consistently reported in publicly accessible literature.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Classification |

| Oral LD50 | - | - | Data not available | Harmful if swallowed[1] |

| Dermal LD50 | - | - | Data not available | - |

| Inhalation LC50 | - | - | Data not available | May cause respiratory irritation[2] |

Table 2: Irritation Data

| Endpoint | Species | Score | Classification |

| Skin Irritation | Rabbit | Primary Irritation Index: 0.3 | Mild irritant[3] |

| Eye Irritation | Rabbit | Maximum Mean Total Score (24h): 39.5 | Severely irritating[4] |

| Eye Irritation | Rabbit | Highest Total Mean Score (24h): 7.3 | Minimally irritating[5] |

Note: The conflicting eye irritation classifications may be due to different test conditions or concentrations.

Table 3: Genotoxicity Data

| Assay | Test System | Result |

| Ames Test | Salmonella typhimurium TA100 and derived strains | Weakly mutagenic[6] |

Carcinogenicity: There is no available data on the carcinogenicity of this compound.[1]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines and available study information.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Test Animal: Albino rabbit.

Procedure:

-

Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

-

Test Substance Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The site is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale). The Primary Irritation Index (PII) is calculated from these scores.

A study on a substance, likely this compound, produced a Primary Irritation Index of 0.3, classifying it as a mild irritant to rabbit skin.[3] The study noted very slight erythema after a 4-hour application, which resolved within 72 hours.[3]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Test Animal: Albino rabbit.

Procedure:

-

Animal Preparation: The eyes of the animals are examined before the test to ensure they are free of defects.

-

Test Substance Instillation: A single dose of 0.1 mL of the liquid or 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations can be extended up to 21 days. The cornea, iris, and conjunctiva are evaluated.

-

Scoring: Ocular lesions are scored using a standardized system (e.g., Draize scale).

In one study, a test substance resulted in a 24-hour Maximum Mean Total Score of 39.5 and was classified as severely irritating to the eye.[4] Another study reported a highest total mean score of 7.3 at 24 hours, classifying the substance as minimally irritating.[5]

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium.

Procedure:

-

Tester Strains: Several strains of S. typhimurium are used, each carrying a different mutation in the histidine operon, rendering them unable to synthesize histidine (histidine-dependent).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

-

Exposure: The tester strains are exposed to various concentrations of the test substance on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

A study on hydroxymethyl-substituted furans found that 3-Hydroxymethylfuran was weakly mutagenic in Salmonella typhimurium TA100 and its derived strains, both with and without metabolic activation.[6]

Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the toxicology and safety of this compound.

References

A Comparative Analysis of 3-Furanmethanol and 2-Furanmethanol for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive comparison of the chemical and physical properties, synthesis, reactivity, and applications of 3-Furanmethanol and 2-Furanmethanol. It is intended for researchers, scientists, and professionals in the field of drug development who utilize these furan derivatives as key building blocks in organic synthesis. This document aims to elucidate the critical differences between these two isomers, enabling informed decisions in experimental design and chemical manufacturing.

Core Chemical and Physical Properties

The positional isomerism of the hydroxymethyl group on the furan ring significantly influences the physicochemical properties of this compound and 2-Furanmethanol. These differences are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | This compound | 2-Furanmethanol (Furfuryl Alcohol) |

| CAS Number | 4412-91-3[1] | 98-00-0[2][3] |

| Molecular Formula | C₅H₆O₂[1] | C₅H₆O₂[2][3] |

| Molecular Weight | 98.10 g/mol [1] | 98.10 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid[4][5] | Colorless liquid, turns amber on exposure to light and air[2][6] |

| Odor | Faint, aromatic, or slightly sweet[4]; sweet, caramel-like[4] | Faint burning odor, slightly burnt, sweet, and nutty[2][6] |

| Melting Point | -35 °C[7] | -29 °C[2][6] |

| Boiling Point | 79-80 °C at 17 mmHg[5][7] | 170-171 °C at 760 mmHg[2][6] |

| Density | ~1.139 g/mL at 25 °C[5] | ~1.13 g/cm³ at 20 °C[2] |

| Refractive Index | n20/D 1.484[5] | n20/D 1.486[6] |

| Solubility | Soluble in water[4] | Miscible with but unstable in water; soluble in common organic solvents[2][6] |

| Flash Point | 38.3 °C (101 °F)[8] | 65-66 °C (149-151 °F)[2][3] |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound | 2-Furanmethanol (Furfuryl Alcohol) |

| ¹H NMR | Spectrum available[4] | Data available in spectral databases |

| ¹³C NMR | Spectrum available[4] | Data available in spectral databases |

| IR | Spectrum available[4] | Spectrum available[9] |

| Mass Spectrometry | Spectrum available[4] | Spectrum available[9] |

Synthesis and Manufacturing

The synthetic routes to this compound and 2-Furanmethanol are distinct, largely dictated by the availability of starting materials.

2-Furanmethanol is produced on a large industrial scale primarily through the catalytic hydrogenation of furfural.[2][6] Furfural itself is a renewable chemical derived from the acid-catalyzed digestion of pentosan-containing biomass such as corncobs and sugarcane bagasse.[2] This makes 2-Furanmethanol a bio-based chemical.

This compound , in contrast, is less common and is typically synthesized in the laboratory via the reduction of 3-substituted furan carbonyl compounds.[1] Common starting materials include 3-furaldehyde, 3-furoic acid, and its esters.[1][10] The choice of reducing agent is critical and depends on the specific precursor.[1]

Chemical Reactivity and Key Differences

The position of the hydroxymethyl group profoundly impacts the reactivity of the furan ring and the alcohol functionality.

2-Furanmethanol: The proximity of the hydroxymethyl group to the ring oxygen at the 2-position makes it susceptible to acid-catalyzed polymerization, forming poly(furfuryl alcohol) resins.[2] This is a dominant reaction and a primary industrial application.[2][6] The furan ring in 2-Furanmethanol can participate in Diels-Alder reactions.[2] Oxidation typically yields 2-furaldehyde.

This compound: The hydroxymethyl group at the 3-position is less prone to polymerization compared to its 2-isomer. The primary hydroxyl group can be oxidized to form furan-3-carboxaldehyde.[1][5] The furan ring can undergo electrophilic aromatic substitution, with the hydroxymethyl group acting as an activating, ortho-para directing group, favoring substitution at the 2- and 5-positions.[1]

Applications in Research and Drug Development

The distinct reactivity profiles of these isomers lead to their application in different areas of chemical synthesis and material science.

2-Furanmethanol is predominantly used in the industrial production of:

-

Furan resins: for foundry binders, cements, adhesives, and coatings.[2][6]

-

Chemical intermediates: for the synthesis of tetrahydrofurfuryl alcohol (THFA), a valuable solvent, and other fine chemicals.[2]

-

Rocket fuel: as a hypergolic fuel that ignites on contact with an oxidizer like nitric acid.[2][3]

-

Pharmaceutical synthesis: It is a building block for drugs such as ranitidine.[2]

This compound is a more specialized building block, valued in:

-

Pharmaceutical and agrochemical synthesis: as a key intermediate where the 3-substitution pattern is required for biological activity.[1][10][11]

-

Fine chemical synthesis: for the creation of complex molecules where specific regiochemistry is crucial.[1]

-

Flavor and fragrance industry: It is used to create specific flavor profiles.[11][12]

Toxicological and Safety Profile

Both isomers present hazards that require careful handling in a laboratory or industrial setting.

2-Furanmethanol is moderately toxic by inhalation and ingestion and can cause skin and eye irritation.[6][13] It is classified as a flammable liquid.[6] The National Toxicology Program has conducted studies on its carcinogenicity.[14]

This compound is also a flammable liquid and can cause skin, eye, and respiratory irritation.[4][10][15] It is considered harmful if swallowed, in contact with skin, or if inhaled.[15] Long-term exposure data is limited, but animal studies suggest potential hepatotoxic effects at high doses.[4]

Table 3: GHS Hazard Classifications

| Hazard | This compound | 2-Furanmethanol |

| Flammable Liquid | Category 3[4] | Category 3[3] |

| Acute Toxicity, Oral | Category 4[16] | Data available[14] |

| Skin Corrosion/Irritation | Category 2[4] | Irritant[6][13] |

| Serious Eye Damage/Irritation | Category 2[4] | Irritant[6][13] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation)[4] | Irritating to respiratory system[13] |

Experimental Protocols

Synthesis of this compound from 3-Furoic Acid

This protocol is a representative example of the reduction of a 3-substituted furan carbonyl compound.

Materials:

-

3-Furoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

Procedure:

-

A solution of 3-furoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.

-

The resulting precipitate is filtered off and washed with THF.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification is achieved by vacuum distillation.

Oxidation of this compound to Furan-3-carboxaldehyde

This protocol illustrates a common transformation of the hydroxymethyl group.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (DCM)

-

Silica gel

-

Sodium bisulfite solution

Procedure:

-

A solution of this compound in dry DCM is added to a stirred suspension of PCC in dry DCM at room temperature.

-

The reaction mixture is stirred for a specified time (e.g., 2-3 hours), with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is washed sequentially with saturated sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude furan-3-carboxaldehyde is purified by column chromatography or distillation.

Conclusion

While both this compound and 2-Furanmethanol share the same molecular formula, the positional difference of the hydroxymethyl group leads to significant variations in their physical properties, synthetic accessibility, chemical reactivity, and applications. 2-Furanmethanol is a widely available, bio-based commodity chemical primarily used in the polymer industry. In contrast, this compound is a more specialized, value-added building block crucial for the synthesis of specific pharmaceutical and agrochemical targets. A thorough understanding of these differences is essential for chemists and researchers in selecting the appropriate isomer for their synthetic and developmental needs.

References

- 1. This compound | 4412-91-3 | Benchchem [benchchem.com]

- 2. 2-FURANMETHANOL - Ataman Kimya [atamanchemicals.com]

- 3. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 4412-91-3 [chemicalbook.com]

- 6. 2-FURANMETHANOL (FURFURYL ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 7. chembk.com [chembk.com]

- 8. 3-furan methanol, 4412-91-3 [thegoodscentscompany.com]

- 9. 2-Furanmethanol [webbook.nist.gov]

- 10. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]

- 11. chemimpex.com [chemimpex.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. chembk.com [chembk.com]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. Furan-3-methanol - High purity | EN [georganics.sk]

- 16. This compound|4412-91-3|MSDS [dcchemicals.com]

The Hydroxymethyl Group: A Double-Edged Sword in the Reactivity of 3-Furanmethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a ubiquitous scaffold in natural products and pharmaceuticals, harbors a rich and complex chemistry. The introduction of substituents dramatically alters its reactivity and metabolic fate. This technical guide delves into the pivotal role of the hydroxymethyl group at the 3-position of the furan ring, a modification that significantly influences the reactivity, bioactivation, and potential toxicity of 3-furanmethanol. This document provides a comprehensive overview of its chemical behavior, proposed metabolic pathways, and the experimental methodologies used to elucidate these properties.

Chemical Reactivity: The Influence of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the 3-position of the furan ring profoundly impacts its chemical reactivity in several ways:

-

Directing Effect in Electrophilic Substitution: The hydroxymethyl group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. In the context of the furan ring, which is inherently electron-rich, this substituent further enhances reactivity, particularly at the C2 and C5 positions. However, the directing influence of the substituent at the C3 position must be considered in synthetic strategies.

-

Site for Oxidation: The primary alcohol functionality of the hydroxymethyl group is susceptible to oxidation, yielding 3-furaldehyde or 3-furoic acid, which are valuable synthetic intermediates.[1] The choice of oxidizing agent allows for selective conversion.

-

Enhanced Polarity and Solubility: The presence of the hydroxyl group increases the polarity of the molecule compared to unsubstituted furan, enhancing its solubility in aqueous media.[1] This property is crucial for its biological interactions and distribution.

-

Participation in Condensation and Esterification Reactions: The hydroxyl group can readily participate in esterification and etherification reactions, allowing for the synthesis of a wide range of derivatives with diverse properties and potential applications in drug discovery and materials science.[2]

Proposed Metabolic Pathways and Bioactivation

While specific metabolic studies on this compound are limited, its metabolic fate can be inferred from the well-characterized pathways of furan and other hydroxylated furan derivatives, such as 5-hydroxymethylfurfural (5-HMF). The hydroxymethyl group is a key player in the bioactivation of this class of compounds.

Phase I Metabolism: Bioactivation to a Reactive Electrophile

The primary route of metabolic activation for furan compounds is oxidation by cytochrome P450 enzymes, predominantly CYP2E1.[3][4] For this compound, a plausible bioactivation pathway involves the following steps:

-

Oxidation of the Furan Ring: CYP2E1 is proposed to catalyze the epoxidation of the furan ring, followed by ring-opening to form a reactive α,β-unsaturated dialdehyde. In the case of this compound, this would likely result in the formation of 2-hydroxy-cis-2-butene-1,4-dial.

-

Oxidation of the Hydroxymethyl Group: The hydroxymethyl group can be oxidized by alcohol dehydrogenases to an aldehyde, and further to a carboxylic acid by aldehyde dehydrogenases.

The formation of the reactive dialdehyde is a critical step in the potential toxicity of furan compounds, as this electrophile can readily react with cellular nucleophiles.

Phase II Metabolism: Detoxification and Conjugation

The reactive electrophilic metabolites generated in Phase I can be detoxified through conjugation with endogenous nucleophiles, primarily glutathione (GSH), in reactions that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).

-

Glutathione Conjugation: The reactive dialdehyde can react with GSH to form stable, water-soluble conjugates that can be further metabolized and excreted. The analysis of these conjugates can serve as biomarkers of exposure to the parent compound.

-

Other Conjugation Pathways: The hydroxyl group can also undergo glucuronidation or sulfation, reactions catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. While sulfation is often a detoxification pathway, for some hydroxymethyl-containing compounds, it can lead to the formation of a reactive sulfate ester that can also form DNA adducts. However, one study found that 3-hydroxymethylfuran was only weakly mutagenic, and this activity was independent of SULT expression, suggesting this may not be a major bioactivation pathway for this specific compound.[1]

Molecular Mechanisms of Toxicity: Adduct Formation

The reactivity of the electrophilic metabolites of furan compounds is the primary driver of their toxicity. These reactive species can covalently bind to cellular macromolecules, leading to cellular dysfunction and, potentially, carcinogenicity.

-

Protein Adducts: The reactive dialdehyde can form adducts with nucleophilic amino acid residues in proteins, such as lysine and cysteine. This can lead to enzyme inactivation, disruption of cellular signaling, and induction of cellular stress responses.

-

DNA Adducts: The formation of DNA adducts is a critical event in chemical carcinogenesis. The reactive aldehyde metabolite of furan has been shown to form adducts with deoxyguanosine and deoxyadenosine.[5] While direct evidence for this compound is lacking, it is plausible that its reactive metabolite could also form DNA adducts, contributing to its observed weak mutagenicity.[1]

| Target Macromolecule | Potential Consequence of Adduct Formation |

| Proteins | Enzyme inhibition, disruption of cellular signaling, oxidative stress. |

| DNA | Mutations, initiation of carcinogenesis. |

Experimental Protocols

The following sections detail generalized experimental protocols for investigating the metabolism and reactivity of this compound. These are based on established methods for studying furan and its derivatives and should be optimized for this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the Phase I metabolism of this compound and identify the formation of reactive metabolites.

Objective: To determine the metabolic stability of this compound and to trap and identify reactive metabolites formed by human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

This compound

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Glutathione (GSH) as a trapping agent

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and this compound at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. In parallel, run control incubations without the NADPH regenerating system. To trap reactive metabolites, include GSH in a separate set of incubations.

-

Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Analysis: Analyze the disappearance of this compound over time to determine its metabolic stability. Analyze the samples containing GSH for the presence of GSH-conjugates of this compound metabolites using precursor ion or neutral loss scanning modes on the LC-MS/MS.

Analysis of DNA Adducts

This protocol describes a method for the detection and quantification of potential DNA adducts formed from this compound-derived reactive metabolites.

Objective: To identify and quantify DNA adducts in calf thymus DNA treated with a bioactivation system and this compound.

Materials:

-

Calf Thymus DNA

-

This compound

-

Human Liver Microsomes and NADPH regenerating system (or a chemical model for the reactive metabolite)

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

DNA Adduct Formation: Incubate calf thymus DNA with this compound in the presence of a metabolic activation system (e.g., HLM and NADPH).

-

DNA Isolation: Purify the DNA from the incubation mixture to remove proteins and other contaminants.

-

Enzymatic Hydrolysis: Digest the DNA to individual deoxyribonucleosides using a cocktail of hydrolytic enzymes.

-

Sample Enrichment: If necessary, use solid-phase extraction (SPE) to enrich the adducted nucleosides from the digest.

-

LC-MS/MS Analysis: Analyze the sample using a sensitive LC-MS/MS method with selected reaction monitoring (SRM) to detect and quantify specific DNA adducts. The transitions would be based on the expected mass of the adducted deoxyribonucleosides.[6]

Involvement in Cellular Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is currently unavailable, exposure to reactive electrophiles generated from xenobiotic metabolism is known to trigger cellular stress responses. The following pathways are plausible targets for modulation by this compound's reactive metabolites:

-

Nrf2/ARE Pathway: The Keap1-Nrf2 pathway is a primary sensor for oxidative and electrophilic stress. Electrophiles can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and detoxification genes.

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. Reactive oxygen species and electrophilic stress are known to activate these pathways.

Further research is needed to elucidate the specific interactions of this compound and its metabolites with these and other signaling pathways to fully understand its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. CYP2E1-catalyzed alcohol metabolism: role of oxidant generation in interferon signaling, antigen presentation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 3-Furanmethanol in the Synthesis of Pharmaceutical Intermediates